6-Iodo-2,7-dimethylquinoline
Description
Contextualization of Quinoline (B57606) Derivatives in Modern Chemical Science
Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. tsijournals.comresearchgate.net Its derivatives are found in a wide array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. tsijournals.comresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast library of compounds with diverse pharmacological and physical properties.
Significance of Halogenated Quinoline Scaffolds in Advanced Organic Synthesis
The introduction of a halogen atom, such as iodine, onto the quinoline framework significantly enhances its synthetic utility. Halogenated quinolines, particularly iodo-quinolines, are valuable intermediates in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The carbon-iodine bond is particularly reactive, making iodo-quinolines highly sought-after building blocks in the synthesis of elaborate molecular structures.
Specific Research Focus on 6-Iodo-2,7-dimethylquinoline within Heterocyclic Chemistry
The compound this compound represents a specific intersection of the aforementioned areas of research. The presence of the iodo group at the 6-position makes it a prime candidate for further functionalization via cross-coupling chemistry. Concurrently, the methyl groups at the 2- and 7-positions influence the molecule's solubility, steric hindrance, and electronic properties. Research into this specific compound aims to leverage these features for the development of novel synthetic methodologies and the creation of new molecular entities with potentially interesting properties.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from established chemical principles and studies on closely related compounds. For instance, the general synthesis of 6-iodo-substituted quinolines can be achieved through methods like the Doebner synthesis, which involves the reaction of an iodo-aniline with an α,β-unsaturated aldehyde or ketone. nih.gov
Below is a table summarizing the key structural features of this compound and the anticipated impact of each component on its chemical behavior.
| Structural Feature | Position | Anticipated Influence on Chemical Properties |
| Quinoline Core | - | Provides the fundamental aromatic and heterocyclic character. |
| Iodine Atom | 6 | Acts as a reactive handle for cross-coupling reactions. |
| Methyl Group | 2 | Influences the basicity of the nitrogen atom and steric accessibility. |
| Methyl Group | 7 | Affects the electronic density of the benzene ring portion. |
Detailed research findings on the reactivity and applications of this specific molecule would be necessary to fully elucidate its potential. However, based on the known chemistry of its constituent parts, this compound stands as a promising substrate for synthetic exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
6-iodo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
IRAKBEHYBDIXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 2,7 Dimethylquinoline and Analogues
Direct Synthetic Routes to 6-Iodo-2,7-dimethylquinoline
Direct synthetic strategies aim to assemble the this compound framework from acyclic precursors in a highly convergent fashion. These methods often employ multicomponent reactions or cyclization strategies involving appropriately substituted starting materials.
One-pot multicomponent reactions (MCRs) represent an efficient approach to complex molecules like substituted iodo-quinolines from simple starting materials in a single synthetic operation. nih.gov While a specific one-pot synthesis for this compound is not extensively documented, established methodologies for quinoline (B57606) synthesis can be adapted. For instance, a modified Friedländer annulation could theoretically be employed. organic-chemistry.orgrsc.org This would involve the condensation of a 2-amino-5-iodobenzaldehyde (B3176454) or a related ketone with a carbonyl compound containing a methyl group, such as acetone (B3395972) or a larger ketone that can provide the 2- and 7-methyl groups. The use of trifluoroacetic acid as a catalyst has been shown to be effective in one-pot, three-component reactions for the synthesis of other 6-iodo-substituted carboxy-quinolines, suggesting its potential applicability. mdpi.com
A general representation of a potential one-pot synthesis is depicted below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 4-Iodo-2-aminobenzaldehyde | Propan-2-one | Acid or Base catalyst | 6-Iodo-2-methylquinoline |
| 4-Iodo-2-aminobenzaldehyde | Butan-2-one | Acid or Base catalyst | 6-Iodo-2,3-dimethylquinoline |
This table represents a conceptual adaptation of the Friedländer synthesis for the formation of iodo-substituted quinolines.
The construction of the quinoline ring system can be effectively achieved through the cyclization of suitably substituted anilines. For the synthesis of this compound, a key precursor would be an iodo-substituted aniline (B41778). Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones has been demonstrated as an efficient route to 2,4-disubstituted quinolines. acs.orgnih.govsemanticscholar.org This methodology could be adapted by utilizing a 2-amino-5-iodotoluene derivative and an appropriate alkyne to introduce the necessary substituents.
Another established method is the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones. In the context of this compound, 4-iodo-3-methylaniline (B1597661) could be reacted with crotonaldehyde (B89634) in the presence of an acid catalyst to furnish the desired product. The reaction proceeds through a Michael addition followed by cyclization and aromatization.
| Iodo-Aniline Precursor | Reagent | Reaction Type | Resulting Quinoline |
| 4-Iodo-3-methylaniline | Crotonaldehyde | Doebner-von Miller | This compound |
| 2-Iodo-4-methylaniline | Alkynyl ketone | Nickel-catalyzed cyclization | Substituted Iodo-quinoline |
Indirect Synthetic Pathways via Functional Group Transformations
Indirect synthetic routes involve the initial synthesis of the 2,7-dimethylquinoline (B1584490) core, followed by the introduction of the iodine atom at the 6-position through regioselective halogenation.
The introduction of an iodine atom at a specific position on the quinoline ring requires careful control of the reaction conditions to ensure high regioselectivity. Direct C-H iodination of quinolines can be achieved using various reagents. A radical-based C-H iodination protocol has been developed that shows selectivity for the C3 position in many quinolines. researchgate.netscispace.comrsc.org However, the substitution pattern of the starting material can influence the site of iodination. For 2,7-dimethylquinoline, electrophilic iodination is a more likely pathway to achieve substitution at the 6-position of the electron-rich benzene (B151609) ring. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent can be employed. nih.govsemanticscholar.org The directing effects of the existing methyl groups would favor electrophilic attack at positions 6 and 8. Careful optimization of reaction conditions, such as solvent and temperature, would be necessary to maximize the yield of the desired 6-iodo isomer.
The introduction of methyl groups onto a pre-formed quinoline nucleus can be challenging but is achievable through various methods. biu.ac.ilresearchgate.net For instance, a quinoline derivative bearing a leaving group (such as a halogen) at the 2 or 7-position can undergo cross-coupling reactions with organometallic reagents like methylmagnesium bromide or methylboronic acid in the presence of a suitable catalyst (e.g., palladium complexes). Alternatively, C-H activation strategies are emerging as powerful tools for the direct methylation of heterocycles. nih.govacs.org Rhodium-catalyzed C-H activation has been shown to selectively functionalize the 2 or 4-position of quinolines depending on the substitution pattern. nih.govacs.org
The synthesis of the 2,7-dimethylquinoline core is a well-established process. esslabshop.comnist.govuni.lu The Doebner-von Miller reaction is a classical and effective method for this purpose. acs.org This reaction involves the condensation of m-toluidine (B57737) with crotonaldehyde in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, and an oxidizing agent. The reaction proceeds to give a mixture of 2,7-dimethylquinoline and 2,5-dimethylquinoline, from which the desired 2,7-isomer can be separated. acs.org
A summary of the Doebner-von Miller synthesis for 2,7-dimethylquinoline is provided below:
| Starting Material | Reagent | Key Reaction Steps | Product |
| m-Toluidine | Crotonaldehyde | Michael addition, Cyclization, Dehydration, Oxidation | 2,7-Dimethylquinoline |
Modern Catalytic Approaches in Quinoline Synthesis Applicable to this compound
Recent advancements in organic synthesis have been pivotal in developing versatile and efficient routes to quinoline derivatives. iaea.org The focus has shifted towards catalytic systems that can construct the complex quinoline core from readily available starting materials under milder conditions. ias.ac.in These modern techniques are broadly applicable and can be tailored for the synthesis of specifically substituted analogues like this compound by selecting appropriately functionalized precursors.
Transition metal catalysis holds a dominant position in the synthesis of complex heterocyclic compounds, including quinolines. iaea.orgias.ac.in Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), cobalt (Co), and iron (Fe) have been extensively used to facilitate the formation of C-C and C-N bonds essential for constructing the quinoline ring. ias.ac.inmdpi.comnih.gov
Key strategies applicable to the synthesis of iodo- and methyl-substituted quinolines include:
C-H Bond Activation and Annulation: This powerful strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed annulation reactions between anilines and alkynes can produce a variety of quinoline skeletons with high functional group tolerance. mdpi.comnih.gov To synthesize this compound, one could envision using a starting aniline, such as 4-iodo-3-methylaniline, with an appropriate alkyne or ketone.
Domino and Cascade Reactions: These reactions involve multiple bond-forming events in a single pot, enhancing efficiency. A domino approach involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes has been developed to afford quinoline motifs in good yields under mild conditions. ias.ac.in
Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and unique reactivity. A one-pot, copper-catalyzed synthesis of substituted quinolines from anilines and aldehydes has been demonstrated, which proceeds via C-H functionalization and C-N/C-C bond construction, using molecular oxygen as a green oxidant. ias.ac.in
The table below summarizes representative transition metal-catalyzed reactions for quinoline synthesis.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rhodium (Rh) catalyst / Copper (II) oxidant | ortho-C–H bond activation and cyclization | Aniline derivatives and alkynyl esters | Regioselective; mild conditions. mdpi.com |
| Cobalt (Co) catalyst | C-H activation and annulation | Anilines and alkynes | Broad substrate scope; high yields. mdpi.comnih.gov |
| Palladium (Pd) catalyst | Sonogashira coupling and cyclization (Domino) | Benzimidoyl chlorides and 1,6-enynes | Mild reaction conditions; good yields. ias.ac.in |
| Copper Bromide (CuBr) | C-H functionalization / C-N/C-C bond formation | Anilines and aldehydes | Uses O2 as an oxidant; economical approach. ias.ac.in |
This table is interactive. Click on the headers to sort the data.
In the quest for more sustainable and energy-efficient synthetic methods, visible-light photocatalysis and microwave-assisted synthesis have emerged as powerful tools. rsc.orgbenthamdirect.com
Visible-Light-Mediated Synthesis: Visible light is an environmentally benign and renewable energy source that can drive chemical reactions. rsc.orgresearchgate.net In quinoline synthesis, photocatalysis often involves radical pathways, enabling unique transformations under exceptionally mild conditions. mdpi.com
Photocatalytic Approaches: Researchers have developed methods for synthesizing quinolines under visible light irradiation, often using a simple blue LED setup. rsc.org One such approach is the metal-free radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source, which yields multisubstituted quinolines. acs.org Another strategy involves the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides in a reagent-free, atom-economical process. rsc.org
Iron-Catalyzed Photoreactions: Combining photocatalysis with earth-abundant metals like iron offers a greener alternative to precious metal catalysts. A method for producing 4-substituted hydroxyalkyl quinolines involves treating quinoline with carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex, mediated by blue LED light. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation (MWI) has revolutionized organic synthesis by providing rapid and uniform heating, which drastically reduces reaction times, often from hours to minutes, while improving product yields. benthamdirect.comtandfonline.comnih.gov
Accelerated Reactions: MWI has been successfully applied to classical quinoline syntheses like the Friedländer reaction. The use of a reusable solid acid catalyst (Nafion NR50) in ethanol (B145695) under microwave conditions provides an environmentally friendly route to quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds. mdpi.com
Solvent-Free Conditions: Many microwave-assisted protocols can be performed under solvent-free conditions, further enhancing their green credentials. nih.gov The synthesis of quinoline-based hybrids has been achieved through one-pot, three-component reactions under microwave irradiation, demonstrating higher efficiency and shorter reaction times compared to conventional heating. acs.org
The following table compares conventional heating with microwave-assisted methods for quinoline synthesis.
| Reaction | Conventional Method | Microwave-Assisted Method |
| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours (reflux) | 10 minutes (94% yield) tandfonline.com |
| Synthesis of quinoline-4-carboxylic acids | Not specified | 3 minutes (65% yield) tandfonline.com |
| Skraup synthesis of 7-amino-8-methylquinoline | 4 hours (73% yield) | 15 minutes (80% yield) nih.gov |
This table is interactive. Click on the headers to sort the data.
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. benthamdirect.com This involves reducing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources. bohrium.comnih.gov
Greener Solvents and Catalysts: A significant shift has been made towards using environmentally benign solvents like water and ethanol in quinoline synthesis. bohrium.com Furthermore, the development of heterogeneous and reusable catalysts, such as solid acid catalysts or nanocatalysts, simplifies product purification, minimizes waste, and lowers costs. mdpi.combohrium.com
Energy Efficiency: As discussed, the use of alternative energy sources like visible light and microwaves is a cornerstone of green synthetic design. benthamdirect.com These methods reduce reliance on conventional heating, thereby lowering energy consumption and contributing to more sustainable processes. benthamdirect.com
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. One-pot and domino reactions are particularly effective in this regard, as they reduce the number of synthetic steps and purification procedures, leading to less waste generation. nih.gov The use of molecular oxygen as a terminal oxidant in some transition-metal-catalyzed reactions is another example of a green approach, as the only byproduct is water. ias.ac.in
By integrating these principles, modern synthetic strategies provide powerful and responsible pathways to access complex molecules like this compound.
Reactivity Studies of 6 Iodo 2,7 Dimethylquinoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline nucleus is an aromatic heterocyclic system with a distinct reactivity profile. Generally, the pyridine (B92270) ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it less susceptible to electrophilic attack compared to the benzene (B151609) ring. Conversely, the benzene ring is more electron-rich and is the typical site for electrophilic substitution. In the case of 6-Iodo-2,7-dimethylquinoline, the presence of two electron-donating methyl groups at positions 2 and 7 would be expected to increase the electron density of the ring system, thereby activating it towards electrophilic attack. However, the iodine atom at position 6, while being a deactivating group due to its inductive effect, is also an ortho-, para-director.
Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, on the this compound ring are anticipated to occur on the benzene portion of the molecule. The precise location of substitution would be influenced by the directing effects of the existing substituents.
Nucleophilic aromatic substitution (SNA_r) on the quinoline ring is generally challenging and requires the presence of strong electron-withdrawing groups to activate the ring, as well as a good leaving group. In this compound, the electron-donating methyl groups would further disfavor classical SNA_r reactions on the carbocyclic ring. The pyridine ring is inherently more susceptible to nucleophilic attack, particularly at positions 2 and 4. However, with a methyl group at position 2, any nucleophilic attack would likely require harsh conditions or alternative mechanisms such as the Chichibabin reaction for amination, though the presence of the iodo-substituent might interfere with such reactions.
Transformations of the Iodine Atom at Position 6
The iodine atom at the 6-position is a key functional handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in such reactions due to the relatively weak carbon-iodine bond.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)
This compound is an excellent candidate for palladium-catalyzed carbon-carbon bond-forming reactions. These reactions offer a powerful means to introduce new carbon-based substituents at the 6-position of the quinoline core.
Suzuki Coupling: The reaction of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base would be expected to yield 6-aryl- or 6-vinyl-2,7-dimethylquinolines.
Heck Coupling: The coupling of this compound with an alkene, catalyzed by a palladium complex in the presence of a base, would likely produce 6-alkenyl-2,7-dimethylquinolines.
Sonogashira Coupling: This reaction would involve the coupling of this compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to afford 6-alkynyl-2,7-dimethylquinolines.
Table 1: Representative Conditions for Carbon-Carbon Bond Forming Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 6-Aryl-2,7-dimethylquinoline |
| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 6-Alkenyl-2,7-dimethylquinoline |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-Alkynyl-2,7-dimethylquinoline |
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)
The iodine at position 6 can also be replaced by various heteroatoms through transition metal-catalyzed cross-coupling reactions, significantly expanding the molecular diversity accessible from this starting material.
Buchwald-Hartwig Amination (C-N bond formation): This palladium-catalyzed reaction between this compound and an amine (primary or secondary) would be a direct method to synthesize 6-amino-2,7-dimethylquinoline derivatives.
Buchwald-Hartwig Etherification (C-O bond formation): Similarly, coupling with an alcohol or a phenol (B47542) in the presence of a suitable palladium catalyst and base would lead to the formation of 6-alkoxy- or 6-aryloxy-2,7-dimethylquinolines.
C-S Bond Formation: The reaction of this compound with a thiol under palladium or copper catalysis would provide access to 6-(alkylthio)- or 6-(arylthio)-2,7-dimethylquinolines.
Table 2: Representative Conditions for Carbon-Heteroatom Bond Forming Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene | 6-Amino-2,7-dimethylquinoline derivative |
| Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 6-Alkoxy/Aryloxy-2,7-dimethylquinoline |
| C-S Coupling | Thiol | Pd(PPh₃)₄ or CuI | K₂CO₃ | DMF | 6-(Alkyl/Arylthio)-2,7-dimethylquinoline |
Reductive Dehalogenation Processes
Reductive dehalogenation, or deiodination in this case, would convert this compound into 2,7-dimethylquinoline (B1584490). This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), or by using reducing agents such as phosphinic acid or silanes in the presence of a radical initiator.
Reactivity of Methyl Groups at Positions 2 and 7
The methyl groups at positions 2 and 7 of the quinoline ring are susceptible to a range of reactions, particularly those involving the benzylic-like positions.
Oxidation: The methyl groups can be oxidized to various functional groups. For instance, treatment with selenium dioxide (SeO₂) is a common method for converting methylquinolines to the corresponding quinolinecarboxaldehydes. More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), could potentially oxidize the methyl groups to carboxylic acids.
Side-Chain Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV irradiation, would be expected to introduce a halogen atom onto the methyl groups, forming 6-Iodo-2-(halomethyl)-7-methylquinoline or 6-Iodo-7-(halomethyl)-2-methylquinoline. These halogenated intermediates are themselves valuable for further synthetic modifications.
Ring Transformations and Rearrangement Reactions of the Quinoline Nucleus
There is a lack of specific information in the surveyed scientific literature regarding ring transformation or rearrangement reactions involving this compound. While the quinoline ring can undergo cleavage or rearrangement under specific and often harsh conditions, such reactions are not commonly reported for this particular substitution pattern.
Structural Characterization of 6 Iodo 2,7 Dimethylquinoline
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Experiments)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The quinoline (B57606) ring has four aromatic protons at positions 3, 4, 5, and 8. The introduction of the heavy iodine atom at position 6 would significantly influence the chemical shifts of neighboring protons, particularly H-5 and H-8, likely shifting them downfield due to electronic effects. The methyl groups at C-2 and C-7 would each appear as a sharp singlet, with the C-7 methyl proton signal potentially being influenced by the nearby iodine atom.
Hypothetical ¹H NMR Data for 6-Iodo-2,7-dimethylquinoline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.2-7.4 | Doublet |
| H-4 | ~7.9-8.1 | Doublet |
| H-5 | ~8.2-8.4 | Singlet (or narrow doublet) |
| H-8 | ~7.7-7.9 | Singlet (or narrow doublet) |
| C2-CH₃ | ~2.6-2.8 | Singlet |
| C7-CH₃ | ~2.5-2.7 | Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 unique signals corresponding to the 11 carbon atoms in the molecule. The most notable feature would be the signal for C-6, which is directly bonded to the iodine atom. This carbon is expected to be significantly shifted upfield (to a lower ppm value) due to the "heavy atom effect" of iodine. The chemical shifts of the methyl carbons and other aromatic carbons can be predicted based on the parent 2,7-dimethylquinoline (B1584490) structure, with adjustments for the electronic effects of the iodo substituent.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-160 |
| C-3 | ~121-123 |
| C-4 | ~135-137 |
| C-4a | ~147-149 |
| C-5 | ~138-140 |
| C-6 | ~95-100 |
| C-7 | ~136-138 |
| C-8 | ~126-128 |
| C-8a | ~127-129 |
| C2-CH₃ | ~24-26 |
| C7-CH₃ | ~18-20 |
High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF/TOF Applications
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀IN), the calculated exact mass is approximately 282.9855 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value to within a few parts per million (ppm), unequivocally confirming the elemental composition.
Techniques like MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) would be employed to analyze the compound. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Characteristic fragments would likely include the loss of an iodine atom (M-127) and the loss of a methyl group (M-15), which are common fragmentation pathways for such compounds. The mass spectrum of the parent compound, 2,7-dimethylquinoline, shows a prominent molecular ion peak at m/z 157, which corresponds to the structure without the iodine atom. nist.govnist.gov
Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of the quinoline core and the substituents. Key expected peaks include:
C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
C-H stretching (aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region from the methyl groups.
C=C and C=N stretching: A series of sharp, medium-to-strong bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.
C-H bending: Bands in the 1000-1450 cm⁻¹ (in-plane) and 650-900 cm⁻¹ (out-of-plane) regions.
C-I stretching: A characteristic strong absorption expected in the far-infrared region, typically around 500-600 cm⁻¹. umd.edu
The IR spectrum for the related 2,6-dimethylquinoline (B146794) shows characteristic aromatic C=C stretching peaks around 1500-1600 cm⁻¹ and C-H stretching just below 3000 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum. The C-I bond vibration would also be observable in the Raman spectrum.
Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic π → π* transitions. Benzene (B151609), for instance, shows absorption bands around 184, 204, and 256 nm. quimicaorganica.org For the quinoline ring system, these bands are typically shifted to longer wavelengths (bathochromic shift). up.ac.za
The spectrum of this compound is expected to show multiple absorption bands in the UV region, likely between 200 and 400 nm. The presence of the iodine atom, a halogen substituent, is known to cause a bathochromic shift in the absorption maxima compared to the parent aromatic system. up.ac.za This is due to the interaction of the lone pair electrons on the iodine with the π-system of the quinoline ring. Therefore, the absorption bands for this compound would be expected at slightly longer wavelengths than those of 2,7-dimethylquinoline.
X-ray Crystallography and Solid-State Structural Elucidation
While spectroscopic methods provide invaluable data on connectivity and electronic structure, only X-ray crystallography can offer a definitive, three-dimensional picture of the molecule in the solid state.
Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide precise atomic coordinates. This analysis would confirm the planarity of the quinoline ring system and provide exact measurements for all bond lengths and angles.
Key structural parameters that would be determined include:
The precise lengths of the C-C and C-N bonds within the heterocyclic and carbocyclic rings.
The length of the C-I bond at position 6.
The bond angles throughout the molecule, confirming the geometry around each atom.
The orientation of the two methyl groups relative to the quinoline plane.
Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice. This includes identifying any intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or potential weak halogen bonding involving the iodine atom. This detailed solid-state information is crucial for understanding the material's physical properties.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A definitive analysis of the intermolecular interactions within the crystal lattice of this compound would require single-crystal X-ray diffraction data. Such data would provide precise atomic coordinates, allowing for the identification and characterization of various non-covalent interactions that govern the solid-state packing of the molecule.
Halogen Bonding: The presence of an iodine atom at the 6-position of the quinoline ring makes halogen bonding a potentially significant intermolecular interaction. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the quinoline ring (I···N) or the π-system of the aromatic rings (I···π). The strength and geometry of these interactions are crucial for understanding the supramolecular assembly.
π-π Stacking: The planar aromatic quinoline ring system in this compound suggests the likelihood of π-π stacking interactions. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The specific geometry, including the inter-planar distance and the degree of overlap, would be determined from crystallographic data and would indicate the strength of the interaction.
A detailed analysis would involve the generation of a packing diagram from the crystal structure to visualize these interactions and the compilation of a data table summarizing the key geometric parameters (distances and angles) of any identified intermolecular contacts.
Conformational Analysis and Stereochemical Characterization
The this compound molecule is largely rigid due to its fused aromatic ring system. Therefore, significant conformational flexibility is not expected. The primary focus of a conformational analysis would be the planarity of the quinoline ring system and the orientation of the methyl and iodo substituents.
Conformational Parameters: High-resolution crystallographic data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Deviations from ideal geometries could indicate steric strain or the influence of intermolecular forces. For instance, slight puckering of the quinoline ring, though unlikely, could be quantified.
Stereochemical Characterization: this compound is an achiral molecule and does not possess any stereocenters. Therefore, a stereochemical characterization in the traditional sense is not applicable. The analysis would confirm the achiral nature of the molecule and describe its symmetry elements in the crystal lattice if any were present.
A data table summarizing key intramolecular geometric parameters would typically be included to provide a quantitative description of the molecule's conformation.
Advanced Computational Studies of 6 Iodo 2,7 Dimethylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.comnih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties of 6-Iodo-2,7-dimethylquinoline, from its geometry to its reactivity patterns.
A fundamental step in computational analysis is the geometry optimization of the molecule. molssi.org This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of this compound. The optimization is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For related quinoline (B57606) derivatives, DFT methods have been successfully used to predict their optimized structures. nih.govresearchgate.net
Following geometry optimization, vibrational frequency analysis is typically performed. q-chem.com This calculation serves two primary purposes: first, it confirms that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies). Second, it provides the theoretical vibrational spectrum (Infrared and Raman) of the molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. molssi.org While specific experimental spectra for this compound are not widely available, theoretical calculations can predict the characteristic vibrational modes, such as C-H stretching, C=C and C=N stretching of the quinoline core, and the C-I stretching frequency.
Table 1: Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Methyl C-H Stretch | 2850-2980 |
| C=C/C=N Ring Stretch | 1500-1650 |
| C-H Bending | 1350-1480 |
| C-I Stretch | 500-600 |
Note: This table is illustrative and based on general frequency ranges for similar functional groups. Actual values would require specific DFT calculations.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the electronic structure of this compound. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would also be distributed over the aromatic core.
Another important aspect of electronic structure analysis is the charge distribution, which can be evaluated using methods like Mulliken population analysis or by examining the molecular electrostatic potential (MESP). bhu.ac.in The MESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. bhu.ac.in For this compound, the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or protonation.
Table 2: Conceptual Electronic Properties of this compound
| Property | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Electron-donating ability | Relatively high, indicating moderate nucleophilicity |
| LUMO Energy | Electron-accepting ability | Relatively low, indicating moderate electrophilicity |
| HOMO-LUMO Gap | Chemical reactivity/stability | Moderate gap, suggesting reasonable stability |
| MESP | Charge distribution | Negative potential around the nitrogen atom |
Note: This table presents conceptual characteristics. Precise values require specific DFT calculations.
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.comnih.govresearchgate.net These descriptors are derived from the change in energy with respect to the number of electrons and can predict the global and local reactivity of molecules.
Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local reactivity indices are employed. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added or removed. mdpi.com It helps to pinpoint the specific atoms most susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack. Parr functions (P(r)) are another tool for identifying reactive sites. mdpi.comresearchgate.net For this compound, these calculations would likely identify the nitrogen atom and specific carbon atoms on the quinoline ring as key reactive centers.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Beyond static properties, quantum chemical calculations are invaluable for exploring the dynamics of chemical reactions involving this compound. rsc.org These studies can elucidate reaction mechanisms, identify intermediates, and predict the feasibility of different reaction pathways. nih.govdiva-portal.orgresearchgate.net
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. DFT calculations can be used to locate the geometry of the TS for a proposed reaction involving this compound. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS connects the desired reactants and products.
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction. The height of the energy barrier (the difference in energy between the reactants and the transition state) corresponds to the activation energy (Ea) of the reaction. From the activation energy, kinetic parameters such as the reaction rate constant can be estimated using transition state theory. These calculations allow for a comparison of the feasibility of different potential reaction mechanisms for this compound, providing insights that can guide experimental synthetic efforts. nih.gov
Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies
There are currently no published Molecular Dynamics (MD) simulation studies focused on this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with surrounding solvent molecules.
Such studies on other quinoline derivatives have been performed to investigate their potential as inhibitors for various enzymes by analyzing their binding mechanisms and structural flexibility. bioscipublisher.comlew.ro These simulations typically involve calculating parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) to assess the stability and conformational changes of the molecule and its complexes. bioscipublisher.com However, no such data is available for this compound.
Prediction of Non-Linear Optical (NLO) Properties
There is no available research on the predicted or experimentally determined Non-Linear Optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics. mdpi.com
Computational methods, often employing Density Functional Theory (DFT), are commonly used to predict the NLO properties of molecules. researchgate.netresearchgate.net These studies typically calculate key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to evaluate a compound's potential as an NLO material. researchgate.netnih.gov The relationship between the molecular structure, electron-donating and accepting groups, and the resulting NLO activity is a primary focus of such research on various quinoline derivatives. researchgate.netnih.gov Nevertheless, no theoretical or experimental NLO studies have been reported for this compound.
Future Research Directions and Emerging Applications
Development of Highly Efficient and Selective Synthetic Methodologies
The future development of applications for 6-Iodo-2,7-dimethylquinoline hinges on the availability of efficient and selective synthetic routes. Current research is geared towards methodologies that are not only high-yielding but also adhere to the principles of green chemistry, such as one-pot reactions and the use of cost-effective catalysts.
A promising direction is the advancement of one-pot, multi-component reactions. For instance, a three-component method has been successfully employed for the synthesis of 6-iodo-substituted carboxy-quinolines using an iodo-aniline, pyruvic acid, and various aldehydes with trifluoroacetic acid as a catalyst. This approach is advantageous due to its rapid reaction times, high yields, and straightforward purification processes. Future work could adapt this methodology for the synthesis of this compound by selecting appropriate starting materials.
Furthermore, the exploration of novel catalytic systems is crucial. While traditional methods may rely on harsh conditions, future syntheses could employ transition-metal catalysts or even metal-free conditions to improve the environmental footprint and selectivity of the reactions. The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, making the synthesis more economically viable for large-scale production.
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The functional groups of this compound—the iodo group at the 6-position and the methyl groups at the 2- and 7-positions—are ripe for derivatization to create a library of novel compounds with enhanced functionalities.
The iodine atom is a particularly versatile handle for modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction would involve coupling the 6-iodoquinoline (B82116) with an organoboron compound to form a new carbon-carbon bond. nobelprize.orgyoutube.com This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 6-position, significantly diversifying the molecular structure. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the 6-iodoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups, which can be further functionalized. Intramolecular versions of the Heck reaction are also powerful tools for constructing complex cyclic structures. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 6-iodoquinoline with a primary or secondary amine. wikipedia.orglibretexts.org This is a key method for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.comnih.gov The development of specialized ligands has greatly expanded the scope of this reaction. youtube.com
The methyl groups at the 2- and 7-positions also offer avenues for derivatization:
Benzylic Bromination: The benzylic protons of the methyl groups are susceptible to radical bromination, for instance using N-bromosuccinimide (NBS), to form bromomethylquinolines. khanacademy.orglibretexts.org These intermediates can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. khanacademy.org Lewis acids can catalyze this reaction under mild conditions. nih.gov
Oxidation: The methyl groups can be oxidized to form carboxylic acids. tandfonline.comacs.org These carboxylic acids can then be converted into esters, amides, or other functional groups, providing another layer of structural diversity.
| Reaction Site | Reaction Type | Potential Reagents | Expected Functionalization |
|---|---|---|---|
| 6-Iodo | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl or Heteroaryl substitution |
| 6-Iodo | Heck Reaction | Alkene, Pd catalyst, Base | Alkene substitution |
| 6-Iodo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino group substitution |
| 2-Methyl & 7-Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical initiator | Bromomethyl group formation |
| 2-Methyl & 7-Methyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid formation |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis and derivatization of this compound, a detailed understanding of the reaction mechanisms and kinetics is essential. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing insights that can lead to improved yields, selectivity, and safety.
Future research could employ techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in-situ FTIR has been used to investigate the mechanism of quinoline (B57606) synthesis from aniline (B41778) and propanol (B110389) over zeolite catalysts. tandfonline.com This technique can identify reaction intermediates and byproducts as they form, allowing for the fine-tuning of reaction conditions. Similarly, in-situ infrared spectroscopy has been utilized to monitor ligand exchange reactions in complexes containing quinoline scaffolds. brieflands.com
Applying these techniques to the synthesis of this compound would enable researchers to:
Determine the optimal temperature, pressure, and catalyst loading.
Identify rate-limiting steps and potential side reactions.
Develop more robust and scalable synthetic protocols.
Predictive Modeling and Machine Learning Approaches for Chemical Reactivity
The fields of predictive modeling and machine learning are poised to revolutionize chemical research by accelerating the discovery of new molecules and reactions. acs.org These computational approaches can be applied to this compound to predict its reactivity and guide the design of novel derivatives with desired properties.
Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new reactions. tandfonline.comrsc.org For quinoline derivatives, machine learning has been used to predict the reactive sites for electrophilic aromatic substitution with high accuracy. mdpi.com Such models could be used to predict the regioselectivity of derivatization reactions on the this compound scaffold.
Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity or material properties of novel this compound derivatives. For instance, machine learning models have been successfully used to predict the performance of pyridine (B92270) and quinoline derivatives as corrosion inhibitors. rsc.org By building similar models for other applications, researchers can virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in-silico approach can significantly reduce the time and resources required for drug discovery and materials development.
Q & A
Q. What are the recommended synthetic routes for 6-Iodo-2,7-dimethylquinoline, and how are reaction conditions optimized?
Methodological Answer: Synthetic routes often involve halogenation or cross-coupling reactions. For iodinated quinolines, direct iodination using iodine monochloride (ICl) or transition-metal-catalyzed methods (e.g., Ullmann coupling) are common. Retrosynthetic analysis tools, such as AI-driven platforms (e.g., Template_relevance Reaxys or Pistachio), can predict feasible pathways by leveraging reaction databases . Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (80–120°C for iodine incorporation), and catalyst screening (e.g., CuI for coupling reactions). Post-synthetic purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is typical .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR identify substituent positions. For example, the methyl groups at C2 and C7 appear as singlets (δ ~2.5–2.7 ppm), while aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 298.0234 for CHIN). NIST databases provide reference fragmentation patterns for validation .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles. Software like SHELX or OLEX2 refines structural parameters, with iodines showing characteristic thermal ellipsoids due to high electron density .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from impurities, stereochemical variations, or assay conditions. Strategies include:
- Reproducibility Checks: Re-synthesize compounds using alternative routes (e.g., Sonogashira vs. Suzuki coupling) to rule out synthetic artifacts .
- Multi-technique Validation: Cross-validate NMR with IR (e.g., C-I stretch at ~500 cm) and HPLC purity assays (>98%) .
- Biological Replication: Use orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects (e.g., DMSO cytotoxicity). Statistical tools like ANOVA identify outliers .
Q. What computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models iodine’s electron-withdrawing effects, which stabilize the quinoline ring .
- Molecular Dynamics (MD): Simulates solvent interactions (e.g., solvation free energy in water vs. ethanol) to optimize reaction yields .
- Docking Studies: Predict binding affinities for drug discovery applications. AutoDock Vina models interactions with biological targets (e.g., kinases) by accounting for iodine’s van der Waals radius .
Q. How can researchers design experiments to study the stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (T) under nitrogen/air atmospheres.
- Accelerated Stability Testing: Expose samples to UV light (ICH Q1B guidelines) or humidity (40°C/75% RH) for 4–8 weeks. Monitor degradation via LC-MS .
- Kinetic Studies: Pseudo-first-order rate constants (k) quantify hydrolysis rates in acidic/basic buffers (pH 1–13) .
Data Analysis & Reporting Guidelines
Q. What statistical approaches are critical for analyzing biological or catalytic activity data?
Methodological Answer:
- Dose-Response Curves: Fit IC/EC values using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals .
- Principal Component Analysis (PCA): Reduces dimensionality in high-throughput screening data to identify structure-activity relationships (SARs) .
- Error Propagation: Use the Taylor series method for uncertainties in kinetic or thermodynamic parameters .
Q. How should crystallographic data for this compound be reported to meet journal standards?
Methodological Answer:
- CIF Files: Deposit raw data in the Cambridge Structural Database (CSD). Include refinement parameters (R, wR) and thermal displacement parameters (U) .
- Figures: Generate ORTEP diagrams with 50% probability ellipsoids using Mercury software. Annotate hydrogen bonds and π-π interactions .
Contradiction Management
Q. How to address discrepancies between theoretical predictions and experimental results in reactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
